

In Vitro Antibacterial Spectrum of Cefoselis Sulfate: A Technical Guide

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Compound of Interest

Compound Name: Cefoselis Sulfate

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This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of **Cefoselis Sulfate**, a fourth-generation cephalosporin antibiotic. The data and protocols summarized herein are intended to inform research and development efforts by providing a detailed understanding of its efficacy against a range of bacterial pathogens.

Mechanism of Action

Cefoselis Sulfate is a bactericidal agent that, like other β -lactam antibiotics, inhibits the synthesis of the bacterial cell wall. It demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This is attributed to its stability against many β -lactamases and its ability to penetrate the bacterial cell wall.

Quantitative Antibacterial Spectrum

The following tables summarize the available quantitative data on the in vitro activity of **Cefoselis Sulfate** against various clinically relevant bacteria. The data is primarily presented as Minimum Inhibitory Concentration (MIC) ranges and susceptibility rates, as detailed MIC50 and MIC90 values are not consistently available across all studies.

Gram-Positive Bacteria

Bacterial Species	No. of Isolates	MIC Range (µg/mL)	Susceptibility Rate (%)
Staphylococcus aureus (Methicillin-Susceptible, MSSA)	N/A	N/A	100% [1]
Staphylococcus aureus (Methicillin-Resistant, MRSA)	N/A	N/A	0% [1]
Streptococcus pneumoniae (Penicillin-Susceptible, PSSP)	N/A	N/A	>90% [2]
Streptococcus pneumoniae (Penicillin-Resistant, PRSP)	15	N/A	60.0% [2]
Beta-hemolytic Streptococcus	N/A	N/A	>90% [2]
Viridans group Streptococcus	N/A	N/A	>90% [2]

Note: N/A indicates that specific data was not available in the reviewed literature.

Gram-Negative Bacteria

Bacterial Species	No. of Isolates	MIC Range (µg/mL)	MIC ECOFF (µg/mL)	Susceptibility Rate (%)
Escherichia coli (non-ESBL-producing)	N/A	0.008 to >256 ^[1]	0.125 ^[1]	100% ^[1]
Escherichia coli (ESBL-producing)	N/A	N/A	N/A	<10% ^[1]
Klebsiella pneumoniae (non-ESBL-producing)	N/A	0.008 to >256 ^[1]	0.125 ^[1]	94.3% ^[1]
Klebsiella pneumoniae (ESBL-producing)	N/A	N/A	N/A	<10% ^[1]
Proteus mirabilis (non-ESBL-producing)	N/A	0.008 to >256 ^[1]	0.125 ^[1]	97.0% ^[1]
Proteus mirabilis (ESBL-producing)	N/A	N/A	N/A	<10% ^[1]
Enterobacter cloacae	N/A	0.008 to >256 ^[1]	0.25 ^[1]	56.7-83.3% ^[1]
Citrobacter freundii	N/A	N/A	N/A	56.7-83.3% ^[1]
Enterobacter aerogenes	N/A	N/A	N/A	56.7-83.3% ^[1]
Serratia marcescens	N/A	N/A	N/A	56.7-83.3% ^[1]
Proteus vulgaris	N/A	N/A	N/A	56.7-83.3% ^[1]

Pseudomonas aeruginosa	N/A	0.25 to >256[1]	32[1]	73.3%[1]
Acinetobacter baumannii	N/A	N/A	N/A	18.7%[1]

Note: N/A indicates that specific data was not available in the reviewed literature. ESBL refers to Extended-Spectrum β -Lactamase. MIC ECOFF refers to the Epidemiological Cut-Off Value.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of **Cefoselis Sulfate** is performed using standardized methods, primarily the broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

1. Preparation of Materials:

- **Cefoselis Sulfate** Stock Solution: A stock solution of **Cefoselis Sulfate** is prepared at a known concentration in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations for the assay.
- Bacterial Inoculum: The test bacterium is cultured on an appropriate agar medium overnight. A few colonies are then used to inoculate a saline or broth solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

2. Assay Procedure:

- Aliquots of the serially diluted **Cefoselis Sulfate** in CAMHB are dispensed into the wells of the microtiter plate.
- Each well is then inoculated with the standardized bacterial suspension.
- Control wells are included: a growth control well containing the bacterial inoculum in broth without the antibiotic, and a sterility control well containing only broth.

3. Incubation:

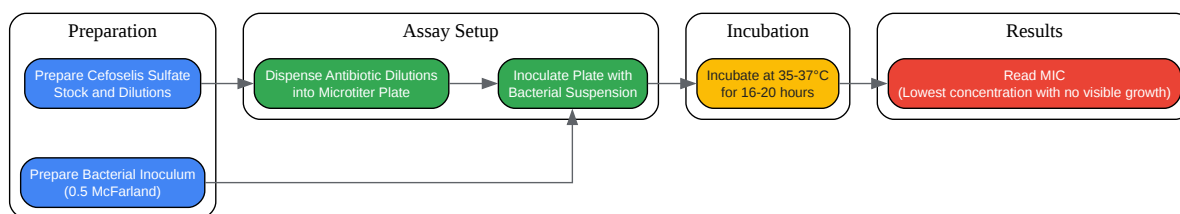
- The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

- Following incubation, the plates are examined for visible bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of **Cefoselis Sulfate** at which there is no visible growth.

Visualizations

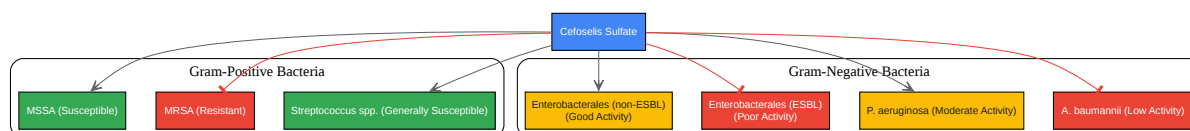
Experimental Workflow for MIC Determination



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship of Cefoselis Activity



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Caption: **Cefoselis Sulfate's** differential activity against key bacteria.

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References

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